2-[2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-6-nitrobenzoic acid
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Overview
Description
2-[2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-6-nitrobenzoic acid is a complex organic compound that features a unique combination of functional groups, including a thiazolidine ring, a nitro group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-6-nitrobenzoic acid typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting 3-bromo-4-methoxybenzaldehyde with cysteine in the presence of a suitable catalyst.
Coupling with Benzoic Acid Derivative: The thiazolidine intermediate is then coupled with 6-nitrobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-6-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiocyanates.
Scientific Research Applications
2-[2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-6-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial or fungal infections.
Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-6-nitrobenzoic acid depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial or fungal growth by interfering with cell wall synthesis or protein function.
Enzyme Inhibition: It may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
2-[2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-benzoic acid: Lacks the nitro group, which may affect its reactivity and biological activity.
2-[2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-4-nitrobenzoic acid: The position of the nitro group is different, which can influence its chemical properties and interactions.
Uniqueness
2-[2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-6-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15BrN2O6S |
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Molecular Weight |
467.3 g/mol |
IUPAC Name |
2-[2-(3-bromo-4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-6-nitrobenzoic acid |
InChI |
InChI=1S/C18H15BrN2O6S/c1-27-14-6-5-10(9-12(14)19)17-20(7-8-28-17)16(22)11-3-2-4-13(21(25)26)15(11)18(23)24/h2-6,9,17H,7-8H2,1H3,(H,23,24) |
InChI Key |
AHHVCFBYRVWLCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)C(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O)Br |
Origin of Product |
United States |
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